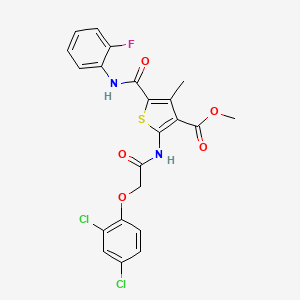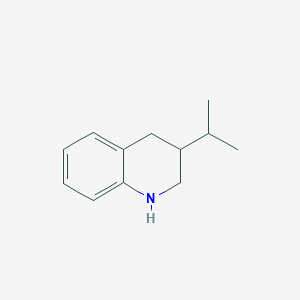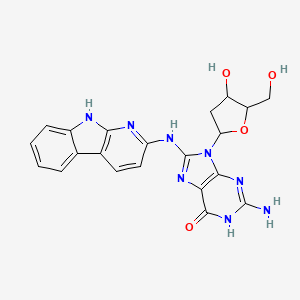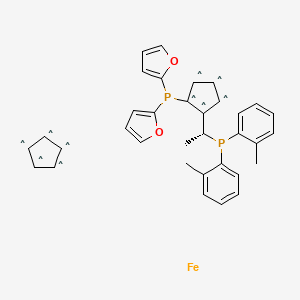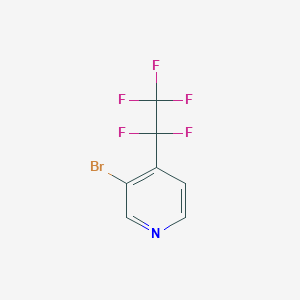
3-Bromo-4-(pentafluoroethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-(pentafluoroethyl)pyridine: is a fluorinated pyridine derivative. The presence of both bromine and pentafluoroethyl groups on the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications. The strong electron-withdrawing nature of the pentafluoroethyl group significantly influences the reactivity and stability of the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(pentafluoroethyl)pyridine typically involves the bromination of 4-(pentafluoroethyl)pyridine. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in the presence of a solvent such as acetic acid or dichloromethane, and the temperature is maintained to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified through techniques such as distillation or recrystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: 3-Bromo-4-(pentafluoroethyl)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Reagents include boronic acids or esters, palladium catalysts, and bases such as potassium phosphate or cesium carbonate. The reactions are usually performed in solvents like tetrahydrofuran or toluene.
Oxidation and Reduction: Reagents such as hydrogen peroxide, potassium permanganate, or sodium borohydride can be used under controlled conditions to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Chemistry: 3-Bromo-4-(pentafluoroethyl)pyridine is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology and Medicine: The compound is explored for its potential biological activity. Fluorinated pyridines are known to exhibit interesting pharmacological properties, and this compound is investigated for its potential as a lead compound in drug discovery.
Industry: In the industrial sector, the compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the development of new chemical processes.
作用機序
The mechanism of action of 3-Bromo-4-(pentafluoroethyl)pyridine depends on its specific application. In chemical reactions, the electron-withdrawing pentafluoroethyl group influences the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack. In biological systems, the compound’s interaction with molecular targets and pathways is determined by its structure and functional groups.
類似化合物との比較
- 3-Bromo-4-(trifluoromethyl)pyridine
- 3-Bromo-4-(difluoromethyl)pyridine
- 3-Bromo-4-(fluoromethyl)pyridine
Comparison: Compared to its analogs, 3-Bromo-4-(pentafluoroethyl)pyridine has a more pronounced electron-withdrawing effect due to the presence of the pentafluoroethyl group. This makes it more reactive in certain chemical reactions and potentially more stable in others. Its unique properties make it a valuable compound for specific applications where other fluorinated pyridines may not be as effective.
特性
分子式 |
C7H3BrF5N |
|---|---|
分子量 |
276.00 g/mol |
IUPAC名 |
3-bromo-4-(1,1,2,2,2-pentafluoroethyl)pyridine |
InChI |
InChI=1S/C7H3BrF5N/c8-5-3-14-2-1-4(5)6(9,10)7(11,12)13/h1-3H |
InChIキー |
FWNNLEUYZUEDOV-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1C(C(F)(F)F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


